molecular formula C6H3Cl2N3S B021359 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile CAS No. 33097-13-1

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B021359
CAS No.: 33097-13-1
M. Wt: 220.08 g/mol
InChI Key: GLOOTGZVAHKTJS-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile: is a chemical compound with the molecular formula C6H3Cl2N3S and a molecular weight of 220.08 g/mol . It is a pyrimidine derivative, characterized by the presence of two chlorine atoms, a methylthio group, and a carbonitrile group attached to the pyrimidine ring. This compound is primarily used in scientific research and has various applications in chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile typically involves multiple steps. One common method starts with the nitrification of diethyl malonate using concentrated nitric acid or fuming nitric acid. This is followed by cyclization with thiourea under the action of sodium alcoholate, methylation using dimethyl sulfate, and finally chlorination with phosphorus oxychloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Mechanism of Action

Properties

IUPAC Name

4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3S/c1-12-6-10-4(7)3(2-9)5(8)11-6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOOTGZVAHKTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80400786
Record name 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile
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Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33097-13-1
Record name 4,6-Dichloro-2-methylsulfanylpyrimidine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33097-13-1
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Record name 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile
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Record name 33097-13-1
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Synthesis routes and methods I

Procedure details

4,6-Dichloro-2-methylsulfanyl-pyrimidine-5-carbaldehyde oxime (7.20 g, 30.38 mmol) was added to neat thionyl chloride (29.63 g, 245 mmol), then the mixture was heated to reflux for 4 hours. The reaction mixture was poured onto ice-water. The precipitate of 4,6-dichloro-2-methylsulfanyl-pyrimidine-5-carbonitrile was collected and dried (Yield=6.15 g, 92%). 1H-NMR (300 MHz, CDCl3) δ 2.75(s, 3H).
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
29.63 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 4,6-dichloro-2-(methylthio)-5-pyrimidinecarbaldehyde oxime (2.38 g, 10 mmol) was added SOCl2 (21.8 mL, 0.30 mol) slowly at room temperature. The solution was then heated at 75° C. for about 3 hours before it was concentrated under vacuum. The residue SOCl2 was removed by evaporation with toluene (5 mL) under vacuum. The resulting solid was washed with EtOH/H2O (10 mL, 1:1) to afford 4,6-dichloro-2-(methylthio)-5-pyrimidinecarbonitrile (2.04 g, 93%). LC-MS m/z 220 (M+H)+1.99 minute; 1H-NMR (CDCl3) δ 2.64(3 H).
Quantity
2.38 g
Type
reactant
Reaction Step One
Name
Quantity
21.8 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile
Customer
Q & A

Q1: What is the role of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile in the synthesis of 5H-1-thia-3,5,6,8-tetraazaacenaphthylenes?

A: this compound serves as a crucial building block in the multi-step synthesis of 5H-1-thia-3,5,6,8-tetraazaacenaphthylenes []. The process involves an initial aminolysis of this compound, yielding a disubstituted pyrimidine derivative. This intermediate then undergoes base-promoted cyclization with sodium ethyl thioglycolate, followed by an acid-catalyzed cyclocondensation with triethyl orthoformate to ultimately form the target 5H-1-thia-3,5,6,8-tetraazaacenaphthylene structure [].

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